3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one
Overview
Description
3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidinone ring substituted with an amino group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidinone structure.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperidinone: The piperidinone ring is often prepared through the cyclization of appropriate precursors, such as amino acids or keto acids.
Coupling Reaction: The final step involves coupling the pyrazole ring with the piperidinone structure, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can influence the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(1H-pyrazol-3-yl)piperidin-2-one: Lacks the methyl group on the pyrazole ring.
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one: The position of the pyrazole substitution differs.
3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one: Another positional isomer with the pyrazole ring substituted at a different position.
Uniqueness
The presence of the methyl group on the pyrazole ring in 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one can influence its chemical reactivity and biological activity, making it distinct from its analogs. This methyl group can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-3-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-4-8(11-12)13-5-2-3-7(10)9(13)14/h4,6-7H,2-3,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVJMKKKYNEMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214132 | |
Record name | 2-Piperidinone, 3-amino-1-(1-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-01-1 | |
Record name | 2-Piperidinone, 3-amino-1-(1-methyl-1H-pyrazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinone, 3-amino-1-(1-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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